molecular formula C12H8Cl2S B1583840 Bis(4-chlorophenyl) sulfide CAS No. 5181-10-2

Bis(4-chlorophenyl) sulfide

Cat. No. B1583840
CAS RN: 5181-10-2
M. Wt: 255.2 g/mol
InChI Key: MJEPOVIWHVRBIT-UHFFFAOYSA-N
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Description

Bis(4-chlorophenyl) sulfide is a chemical compound used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature-resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .


Synthesis Analysis

Bis(4-chlorophenyl) disulphide can be synthesized from 4-chlorophenylthiol via oxidation . It produces poly(p-phenylene sulfide), via thermolysis .


Molecular Structure Analysis

The molecular formula of Bis(4-chlorophenyl) sulfide is C12H8Cl2S . The average mass is 255.163 Da and the monoisotopic mass is 253.972382 Da .


Chemical Reactions Analysis

Bis(4-chlorophenyl) disulphide can be prepared by a microwave-assisted method involving the reaction between respective elemental sulfur and 1-chloro-4-iodobenzene in the presence of CuO nanopowder (catalyst) .


Physical And Chemical Properties Analysis

Bis(4-chlorophenyl) sulfide has a density of 1.4±0.1 g/cm3 . It has a boiling point of 379.9±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 60.3±3.0 kJ/mol . The flash point is 171.3±20.9 °C . The index of refraction is 1.662 .

Scientific Research Applications

Application in Polymer Science

Bis(4-chlorophenyl) sulfide is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .

Method of Application

The specific method of application or experimental procedures would depend on the type of polymer being synthesized. Generally, this would involve a polymerization reaction with bisphenol-A and bisphenol-S .

Results or Outcomes

The result of this application is the production of rigid and temperature resistant polymers such as PES or Udel . These polymers have a wide range of applications in various industries due to their high thermal stability and mechanical strength.

Synthesis of Non-Symmetrical Heterodimer

Bis(4-chlorophenyl) disulfide, a related compound, can be used to synthesize non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide .

Method of Application

The specific method of application or experimental procedures would depend on the type of heterodimer being synthesized. Generally, this would involve a reaction with 2-nitrophenyl disulfide .

Results or Outcomes

The result of this application is the production of non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide . The properties and applications of this heterodimer would depend on its specific structure and composition.

Production of Thermoplastics

Bis(4-chlorophenyl) sulfone, another related compound, is used in the production of thermoplastics .

Method of Application

The specific method of application or experimental procedures would depend on the type of thermoplastic being produced. Generally, this would involve a polymerization reaction .

Results or Outcomes

The result of this application is the production of thermoplastics . These materials have a wide range of applications in various industries due to their high thermal stability and mechanical strength.

Synthesis of Non-Symmetrical Heterodimer

Bis(4-chlorophenyl) disulfide, a related compound, can be used to synthesize non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide .

Method of Application

The specific method of application or experimental procedures would depend on the type of heterodimer being synthesized. Generally, this would involve a reaction with 2-nitrophenyl disulfide .

Results or Outcomes

The result of this application is the production of non-symmetrical heterodimer 4-chlorophenyl-2′-nitrophenyl disulfide . The properties and applications of this heterodimer would depend on its specific structure and composition.

Production of Thermoplastics

Bis(4-chlorophenyl) sulfone, another related compound, is used in the production of thermoplastics .

Method of Application

The specific method of application or experimental procedures would depend on the type of thermoplastic being produced. Generally, this would involve a polymerization reaction .

Results or Outcomes

The result of this application is the production of thermoplastics . These materials have a wide range of applications in various industries due to their high thermal stability and mechanical strength.

Safety And Hazards

Bis(4-chlorophenyl) sulfide can cause skin irritation and serious eye irritation . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes . If skin irritation occurs, medical advice or attention should be sought .

properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8Cl2S/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJEPOVIWHVRBIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199761
Record name Sulfide, bis(p-chlorophenyl)
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Molecular Weight

255.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-chlorophenyl) sulfide

CAS RN

5181-10-2
Record name 1,1′-Thiobis[4-chlorobenzene]
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Record name Bis(4-chlorophenyl)sulfide
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Record name Bis(4-chlorophenyl) sulfide
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Record name Sulfide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) Sulfide
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Record name Bis(4-chlorophenyl)sulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
S Horiuchi, D Yamamoto, S Kaiho… - Macromolecular …, 2015 - Wiley Online Library
The mixture of cyclic PPS oligomers (c‐PPS) with more than 99% of purity, less than 15 ppm of metal content and more than 4 of repeating units was prepared by the nucleophilic …
Number of citations: 9 onlinelibrary.wiley.com
DM Knauss, JB Edson - Polymer, 2006 - Elsevier
Poly(aryl ether sulfide)s have been produced by nucleophilic aromatic substitution with phenoxide nucleophiles bisphenol A and bisphenol AF, and the activated arylfluorides bis(4-…
Number of citations: 21 www.sciencedirect.com
EN Deryagina, EN Sukhomasova, EP Levanova… - Russian Journal of …, 2005 - Springer
Gas-phase reactions of chloroarenes (ClC 6 H 4 X, X = H, 4-CH 3 , 4-OH, 4-Cl, 4-CF 3 ) with hydrogen sulfide or its precursors were investigated in the presence of methanol, which was …
Number of citations: 1 link.springer.com
H Takeuchi, K Suga - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
Reactions of di(phenyl and 4-tolyl) disulfides 1a and 1b with PhX 3a–e (X = H, Me, Et, Ph and Cl) in the presence of AlCl3 at 25 C give diaryl sulfides 4–6 by aromatic arylthiolation via …
Number of citations: 11 pubs.rsc.org
SCA Sousa, JR Bernardo, PR Florindo… - Catalysis …, 2013 - Elsevier
This work reports the catalytic activity of several oxo-rhenium complexes in the oxidation of alcohols, using a sulfoxide as oxidant agent. The catalytic system bis(4-chlorophenyl) …
Number of citations: 19 www.sciencedirect.com
P Singh, RK Yadav, K Kumar, Y Lee… - Catalysis Science & …, 2021 - pubs.rsc.org
Graphitic carbon nitride (g-C3N4) is a promising two-dimensional semiconducting material that has shown potential for various applications in the field of photocatalysts due to its …
Number of citations: 19 pubs.rsc.org
DR Fahey, CE Ash - Macromolecules, 1991 - ACS Publications
The chemistry of poly (p-phenylene sulfide)(PPS) growth from NajS and p-dichlorobenzene in NMP is dominated by the ionic 8 mechanism. Consistent with this mechanism are model …
Number of citations: 116 pubs.acs.org
A Gu, Z Li, S Liu, T Gong, Z Yu - Journal of Polymer Research, 2013 - Springer
Poly(phenylene sulfide ether) (PPSE) with increased molecular weight was synthesized by means of the quantitative conversion of a poly(phenylene sulfoxide ether sulfide ether) (…
Number of citations: 4 link.springer.com
L Weclas-Henderson, TT Nguyen… - The Journal of …, 1991 - ACS Publications
The tridentate ligand of iodinane 7, with electronegative apical oxygens joined by five-membered rings to ah electropositive equatorial carbon, strongly stabilizes pseudo-trigonal-…
Number of citations: 11 pubs.acs.org
MJ Robb, DM Knauss - Journal of Polymer Science Part A …, 2009 - Wiley Online Library
Poly(thianthrene phenylene sulfide) and poly(thianthrene sulfide) have been prepared by nucleophilic aromatic substitution polymerization of the activated monomer 2,7‐…
Number of citations: 30 onlinelibrary.wiley.com

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